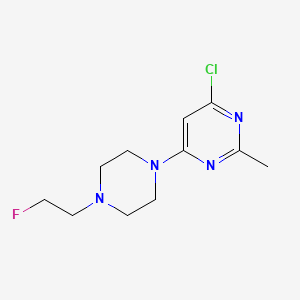

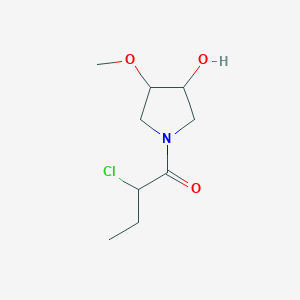

2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one

Descripción general

Descripción

The compound “2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring. This ring is a five-membered nitrogen heterocycle . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Aplicaciones Científicas De Investigación

Enzymatic Synthesis of β-Hydroxy-α-amino Acids

β-Hydroxy-α-amino acids are synthesized using recombinant d-Threonine aldolase enzymes, serving as key intermediates in the synthesis of various pharmaceutical agents. Efficient E. coli fermentation processes have been developed for producing these enzymes, which have significant implications for producing complex molecules with high stereo- and enantioselectivity, crucial for pharmaceutical synthesis (Goldberg et al., 2015).

Copper(II) Complexes Formation

The study on Schiff base ligands derived from unsymmetrical tripodal amines elucidates their capacity to form Cu(II) complexes. These complexes are significant for understanding molecular interactions and could have potential applications in catalysis and material science (Keypour et al., 2015).

Pyrrolidine Derivatives in Pharmacology

Although specifics on pharmacological applications are to be excluded as per the request, it's worth noting that research into pyrrolidine derivatives spans across various therapeutic areas, indicating the structural versatility of pyrrolidine-based compounds in drug development.

Pyrrole and Pyrrolidine Chemistry

The foundational role of pyrrole and pyrrolidine derivatives in organic chemistry and drug design is highlighted, emphasizing their importance in synthesizing biologically active molecules and natural products. This research area contributes to the synthesis of new medicinal molecules with improved biological activity, showcasing the relevance of pyrrolidine derivatives in drug discovery (Anderson & Liu, 2000).

Coordination Chemistry and Complexation Studies

The synthesis and complexation behavior of unsymmetrical tripodal amines with metals such as zinc(II) reveal insights into coordination chemistry. These studies contribute to the understanding of molecular architecture and have implications for designing metal-organic frameworks (MOFs) and catalysts (Keypour et al., 2018).

Mecanismo De Acción

Heteroatomic saturated ring systems allow a greater chance of generating structural diversity .

Since one of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propiedades

IUPAC Name |

2-amino-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-6(10)9(13)11-5-3-4-8(11)7(2)12/h6-8,12H,3-5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXQQTKIDDYLNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1C(=O)C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477690.png)

![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477693.png)

![2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477696.png)

![2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477697.png)

![3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477698.png)